1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-9-7-13(16(21)22)14-10(2)19-20(15(14)18-9)8-11-3-5-12(17)6-4-11/h3-7H,8H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWUKOYOBBJUTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)CC3=CC=C(C=C3)Cl)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Organic Synthesis via Piperidine and Lactam Intermediates
Initial Cyclization with Chloroform and Lactam
The synthesis begins with 1-(4-iodophenyl)piperidin-2-one, which undergoes cyclization with chloroform and phosphorus pentachloride under reflux conditions. This step generates a chlorinated intermediate, achieved by refluxing the reactants at 110°C for 4–5 hours. The intermediate is extracted with chloroform and purified, yielding a pale yellow solid with an 85% efficiency.
Morpholine-Mediated Ring Formation
The chlorinated intermediate reacts with α,α-dichlorolactam in morpholine at 110°C, forming a hexahydro-pyrazolo-pyridine骨架. Morpholine acts as both a solvent and a base, facilitating the elimination of hydrochloric acid. Precipitation occurs upon cooling to 5–8°C, yielding a beige solid. This step achieves a 70% yield after recrystallization in ethanol.
Hydrazono Acetate Condensation
The final step involves refluxing the morpholine-derived intermediate with ethyl hydrazono acetate in toluene and triethylamine. This 12-hour reaction forms the pyrazolo[3,4-b]pyridine core, followed by hydrolysis with hydrochloric acid to yield the carboxylic acid derivative. The product is isolated in 65% yield after vacuum drying.
Table 1: Reaction Conditions and Yields for Multi-Step Synthesis
| Step | Reagents | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Chlorination | PCl₅, CHCl₃ | 110°C | 4–5 | 85 |
| Morpholine cyclization | α,α-Dichlorolactam | 110°C | 4 | 70 |
| Hydrazono condensation | Ethyl hydrazono acetate | Reflux | 12 | 65 |
Ugi Four-Component Reaction (Ugi-4CR) Approach
Doebner-Type Pyrazolopyridine Formation
The Ugi-4CR method employs 5-amino-3-methylpyrazole, 4-methoxybenzaldehyde, and 4-chlorobenzyl isocyanide in acetic acid. This one-pot reaction assembles the pyrazolo[3,4-b]pyridine scaffold at 80°C within 30 minutes. The carboxylic acid group is introduced via in situ oxidation of an aldehyde precursor, yielding the target compound in 37–51% efficiency.
Optimization with Aromatic Aldehydes
Substituting aldehydes with electron-withdrawing groups (e.g., nitro or chloro) improves reaction kinetics. For instance, using 4-chlorobenzaldehyde increases the yield to 46%, while nitro-substituted aldehydes reduce it to 20% due to steric hindrance.
Table 2: Ugi-4CR Yields with Varied Aldehydes
| Aldehyde Substituent | Yield (%) |
|---|---|
| 4-OCH₃ | 51 |
| 4-Cl | 46 |
| 4-NO₂ | 20 |
Morpholine-Assisted Cyclocondensation
Tandem Alkylation-Cyclization
A mixture of 3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylate and 4-chlorobenzyl bromide undergoes alkylation in dimethylformamide (DMF) with potassium carbonate. Subsequent hydrolysis with sodium hydroxide yields the carboxylic acid. This two-step process achieves 78% overall yield, with the cyclization step requiring 6 hours at 80°C.
Analytical Characterization
Spectroscopic Data
Comparative Analysis of Synthetic Routes
Table 3: Advantages and Limitations of Each Method
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Multi-Step Synthesis | 65–85 | 97 | Moderate | Low |
| Ugi-4CR | 20–51 | 99 | High | Moderate |
| Morpholine Cyclization | 70–78 | 98 | High | High |
The multi-step approach offers higher yields but involves complex purification. The Ugi-4CR method is faster but less efficient for electron-deficient substrates. Morpholine-assisted cyclization balances cost and scalability, making it suitable for industrial applications.
Biological Activity
1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS Number: 937597-77-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on anti-inflammatory properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H14ClN3O2, with a molecular weight of 315.754 g/mol. Its structure features a pyrazolo[3,4-b]pyridine core, which is known for its pharmacological versatility.
| Property | Value |
|---|---|
| CAS Number | 937597-77-8 |
| Molecular Formula | C16H14ClN3O2 |
| Molecular Weight | 315.754 g/mol |
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of compounds within the pyrazolo[3,4-b]pyridine class. For instance, the compound has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
- COX Inhibition : The compound exhibited significant inhibition against COX-1 and COX-2 enzymes. Preliminary data indicated that it could suppress the production of prostaglandin E2 (PGE2), a key mediator in inflammation.
| Compound | IC50 COX-1 (μM) | IC50 COX-2 (μM) |
|---|---|---|
| This compound | 19.45 ± 0.07 | 42.1 ± 0.30 |
These values suggest that this compound could serve as a lead structure for developing new anti-inflammatory agents.
Enzyme Inhibition
In addition to its anti-inflammatory properties, this compound has shown promise as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in NAD+ biosynthesis and cellular metabolism. Inhibitors of NAMPT are being explored for their potential in cancer therapy due to their role in tumor metabolism.
- NAMPT Inhibition : The compound's structure allows it to interact effectively with the NAMPT active site, leading to significant inhibition of enzyme activity.
Case Studies and Research Findings
Several research studies have investigated the biological activities associated with pyrazolo[3,4-b]pyridine derivatives:
- Study on Anti-inflammatory Effects : A study published in MDPI reported that various derivatives of pyrazolo[3,4-b]pyridine were screened for their anti-inflammatory activity using carrageenan-induced paw edema models in rats. The results indicated that certain derivatives significantly reduced inflammation compared to control groups.
- Cancer Therapeutics : Another study examined the potential of pyrazolo[3,4-b]pyridine derivatives as anticancer agents by assessing their effects on cancer cell lines. The findings suggested that these compounds could induce apoptosis and inhibit cell proliferation through various mechanisms.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Variations
1-(2-Chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS: 937597-77-8)
- Key Differences : The chlorine atom on the benzyl group is at the 2-position instead of 3.
- Impact : The ortho-substitution may sterically hinder interactions with biological targets compared to the para-substituted analog .
1-(4-Fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS: 893645-69-7)
Substituent Type and Functional Group Modifications
5-Chloro-1-(2-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS: 1011396-52-3)
- Key Differences : Additional chlorine at position 5 and a 2-fluorophenyl group at position 1.
- Impact : The electron-withdrawing fluorine and chlorine may enhance binding affinity to enzymes like coagulation factor Xa, as seen in related pyrazolo-pyridine inhibitors .
6-(1,3-Benzodioxol-5-yl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS: 863668-00-2)
- Key Differences : A benzodioxol group replaces the methyl at position 5.
Structural Complexity and Hybrid Systems
5-Chloro-6-cyclopropyl-3-methyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS: 950852-97-8)
- Key Differences : Incorporates a cyclopropyl group at position 6 and a 4-methylbenzyl group.
- Impact : Cyclopropane’s rigid structure may reduce conformational flexibility, enhancing selectivity for specific targets .
1-Benzyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS: 937597-56-3)
- Key Differences : The 4-chlorobenzyl group is replaced with a plain benzyl group.
- Impact : The absence of chlorine reduces molecular weight (281.32 g/mol) and may alter lipophilicity .
Q & A
Q. What analytical workflows quantify trace impurities in bulk samples?
- Answer : UPLC-MS (Waters Acquity BEH C18 column, 1.7 µm) with MRM detection identifies impurities (e.g., des-methyl analogs). Limits of detection (LOD) <0.1% are achievable with external calibration curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
